2-bromo-5-fluoro-1H-indole chemical structure and properties
2-bromo-5-fluoro-1H-indole chemical structure and properties
Structural Integrity, Synthesis, and Medicinal Chemistry Applications[1][2]
Executive Summary
2-Bromo-5-fluoro-1H-indole (CAS: 1388064-73-0) represents a specialized halogenated indole scaffold critical for the development of regioselective heterocyclic pharmaceuticals.[1] Unlike its more common isomer, 3-bromo-5-fluoroindole, the C-2 brominated variant serves as a precise electrophilic handle for installing substituents at the indole alpha position while maintaining the metabolic blockade provided by the C-5 fluorine atom.[1]
This guide details the physicochemical profile, regioselective synthesis challenges, and cross-coupling utility of this compound, emphasizing its role in kinase inhibitor and CNS drug discovery.
Part 1: Chemical Identity & Physicochemical Profile
The 5-fluoro substituent modulates the electronic density of the indole ring, increasing lipophilicity and metabolic stability compared to the parent indole, while the 2-bromo position provides a site for orthogonal functionalization.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-bromo-5-fluoro-1H-indole | |
| CAS Number | 1388064-73-0 | Distinct from 3-bromo isomer (CAS 1000343-20-5) |
| Molecular Formula | C₈H₅BrFN | |
| Molecular Weight | 214.04 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Low water solubility |
| Predicted LogP | ~2.9 - 3.2 | Increased lipophilicity due to F/Br substitution |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Unstable in solution over time; prone to oxidation |
Critical Stability Note: 2-Haloindoles are inherently less stable than their 3-halo counterparts due to the higher electron density at C-3, which can facilitate rearrangement or decomposition under acidic conditions.[1] Store solid material in the dark under inert gas.[1][2]
Part 2: Synthesis & Regioselectivity[1]
Synthesizing 2-bromo-5-fluoroindole requires overcoming the natural nucleophilicity of the indole C-3 position.[1] Direct bromination (e.g., with NBS) of unprotected 5-fluoroindole predominantly yields 3-bromo-5-fluoroindole .[1]
To achieve C-2 regioselectivity, a Lithiation-Trap Strategy utilizing a N-protecting group is the industry standard.[1]
Protocol A: The Lithiation-Trap Method (High Fidelity)
This protocol ensures exclusive C-2 functionalization by utilizing the ortho-directing ability of the protecting group and the acidity of the C-2 proton.[1]
-
Protection: React 5-fluoroindole with Phenylsulfonyl chloride (PhSO₂Cl) or Boc-anhydride to form N-protected indole.[1] This blocks the nitrogen lone pair, preventing C-3 electrophilic attack and acidifying the C-2 proton.[1]
-
Lithiation: Treat the protected indole with n-Butyllithium (n-BuLi) or LDA in anhydrous THF at -78°C. The lithium selectively deprotonates C-2.[1]
-
Bromination: Quench the C-2 lithio-species with an electrophilic bromine source, typically 1,2-dibromo-1,1,2,2-tetrafluoroethane or CBr₄ .[1]
-
Deprotection: Remove the protecting group (e.g., TBAF for PhSO₂ or mild base) to yield the free N-H indole.
Protocol B: The Magnesiation Route (Non-Cryogenic)[3][4]
Recent advances utilize Turbo-Grignard reagents to avoid cryogenic temperatures (-78°C), scalable for process chemistry.[1]
-
Conditions: Reaction at 0°C to Room Temperature.
-
Mechanism: The magnesium-lithium complex allows for selective Magnesiation at C-2 of N-protected indoles, followed by trapping with a bromine source.[1]
Visualization: Synthesis Workflow
Caption: Regioselective synthesis pathway preventing C-3 bromination by utilizing N-protecting group direction.
Part 3: Reactivity & Medicinal Chemistry Applications[5][6][7]
The 2-bromo-5-fluoro-1H-indole scaffold is a "privileged structure" for designing kinase inhibitors (e.g., JAK, VEGFR) and serotonin receptor modulators.[1]
1. Suzuki-Miyaura Cross-Coupling
The C-2 bromine is an excellent handle for Palladium-catalyzed C-C bond formation.[1][5]
-
Utility: Creating 2-aryl-5-fluoroindoles.[1]
-
Standard Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, DME/Water, 80°C.[6]
-
Challenge: The free N-H can poison Pd catalysts. Using the N-protected intermediate (from Synthesis Step 3) often results in higher yields than the free indole.
2. Buchwald-Hartwig Amination
Used to install amine chains at C-2, common in GPCR ligand design.[1]
-
Catalyst System: Pd₂(dba)₃ with XPhos or BINAP ligands.[1]
3. Bioisosteric & Metabolic Utility
-
5-Fluoro Effect: The fluorine at C-5 blocks metabolic hydroxylation (a common clearance pathway for indoles), significantly extending the half-life (
) of the drug candidate. -
C-2 Substitution: Substituents at C-2 lock the indole conformation when binding to protein pockets, often inducing selectivity between kinase isoforms.[1]
Visualization: Suzuki Coupling Mechanism
Caption: Catalytic cycle for Suzuki coupling at the C-2 position of the indole scaffold.
Part 4: Handling & Safety Protocols
Hazard Classification: Irritant, potentially harmful if swallowed.[1] GHS Signal: Warning.
-
Lachrymator Potential: Many haloindoles are mild lachrymators.[1] Handle exclusively in a fume hood.
-
Acid Sensitivity: Do not expose to strong mineral acids during workup, as this may cause polymerization or migration of the halogen.[1]
-
Storage: Long-term storage should be at -20°C. If the compound turns brown/black, purify via silica gel chromatography (Hexane/EtOAc gradient) before use in sensitive metal-catalyzed reactions.
References
-
BLD Pharm. (2025).[1] 2-Bromo-5-fluoro-1H-indole Product Datasheet (CAS 1388064-73-0).[1][7] Retrieved from
-
PubChem. (2025).[1][8] 5-Fluoroindole and Halo-derivatives Compound Summary. National Library of Medicine.[1] Retrieved from
-
BenchChem. (2025).[1][9] Application Notes and Protocols for Suzuki Coupling of Bromoindoles. Retrieved from
-
Organic Chemistry Portal. (2024).[1] Synthesis of Indoles and Suzuki Coupling Methodologies. Retrieved from
-
Yang, H., et al. (2018).[1] A Practical Synthesis of 2-Substituted 5-Bromoindoles. Heterocycles. (Demonstrating the Magnesiation/Knochel-Hauser route). Retrieved from
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- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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